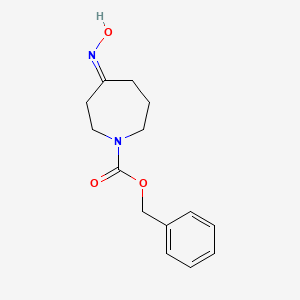

benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate

Description

Benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate is an organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, and the presence of the hydroxyimino group at the fourth position adds unique chemical properties to this compound

Properties

IUPAC Name |

benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(19-11-12-5-2-1-3-6-12)16-9-4-7-13(15-18)8-10-16/h1-3,5-6,18H,4,7-11H2/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZQESRASWATAR-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the azepane derivative with hydroxylamine under acidic or basic conditions.

Esterification: The final step involves the esterification of the azepane derivative with benzyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the azepane ring.

Materials Science: The compound can be used in the development of novel materials with specific chemical properties, such as polymers or coatings.

Biological Studies: Its derivatives can be used to study enzyme interactions and inhibition, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the azepane ring can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzyl (4E)-4-hydroxyiminohexane-1-carboxylate: Similar structure but with a six-membered ring.

Benzyl (4E)-4-hydroxyiminopentane-1-carboxylate: Similar structure but with a five-membered ring.

Benzyl (4E)-4-hydroxyiminoheptane-1-carboxylate: Similar structure but with a seven-membered ring.

Uniqueness

Benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can lead to different biological activities and applications in various fields.

Biological Activity

Benzyl (4E)-4-hydroxyiminoazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an azepane ring and a hydroxyimino functional group. The presence of these functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 251.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that it may serve as a potential lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study published in 2024 reported that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal studies have indicated that it can reduce oxidative stress markers and improve cognitive function in models of neurodegeneration. This highlights its potential for treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound's ability to inhibit HDACs is central to its anticancer effects, leading to altered gene expression associated with cell cycle regulation and apoptosis.

- Antioxidant Activity : Its structure allows for scavenging of free radicals, thereby reducing oxidative stress in neuronal cells.

- Membrane Disruption : The antimicrobial activity may involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving this treatment showed a significant reduction in infection rates compared to those on standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers, with higher concentrations leading to greater cell death rates. These findings support the compound's role as a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.